molecular formula C18H20N2O4S B2554292 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(4-methoxyphenyl)benzamide CAS No. 173259-90-0

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(4-methoxyphenyl)benzamide

Cat. No.: B2554292
CAS No.: 173259-90-0
M. Wt: 360.43
InChI Key: STJSQPRKFZNIFN-UHFFFAOYSA-N
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Description

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(4-methoxyphenyl)benzamide is a synthetic organic compound Its structure includes a benzamide core with a methoxyphenyl group and a thiazinan ring with a dioxo functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(4-methoxyphenyl)benzamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Thiazinan Ring: Starting with a suitable precursor, such as a thiazine derivative, the thiazinan ring can be formed through cyclization reactions.

    Introduction of the Dioxo Group: Oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents can introduce the dioxo functional group.

    Attachment of the Methoxyphenyl Group: This step may involve nucleophilic substitution reactions where a methoxyphenyl group is introduced to the benzamide core.

    Final Coupling: The final step involves coupling the thiazinan ring with the benzamide core under specific reaction conditions, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions for scalability.

    Purification Techniques: Employing methods like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the dioxo group or other parts of the molecule.

    Reduction: Reduction reactions can potentially reduce the dioxo group to hydroxyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenated reagents, strong acids or bases, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction may produce hydroxylated compounds.

Scientific Research Applications

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(4-methoxyphenyl)benzamide may have applications in various scientific fields:

    Chemistry: As an intermediate in organic synthesis or as a reagent in chemical reactions.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly if it exhibits biological activity.

    Industry: Use in the production of materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(4-methoxyphenyl)benzamide would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes or Receptors: Modulating their activity or function.

    Interacting with Cellular Pathways: Affecting signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(4-hydroxyphenyl)benzamide: Similar structure but with a hydroxy group instead of a methoxy group.

    4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(4-chlorophenyl)benzamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The uniqueness of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(4-methoxyphenyl)benzamide lies in its specific functional groups and their arrangement, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-24-17-10-6-15(7-11-17)19-18(21)14-4-8-16(9-5-14)20-12-2-3-13-25(20,22)23/h4-11H,2-3,12-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJSQPRKFZNIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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